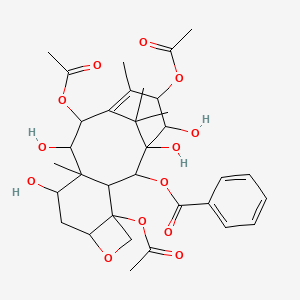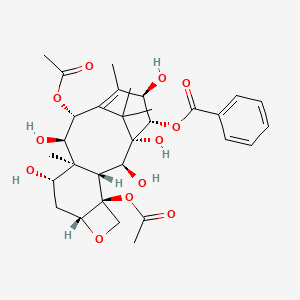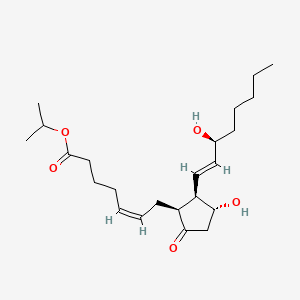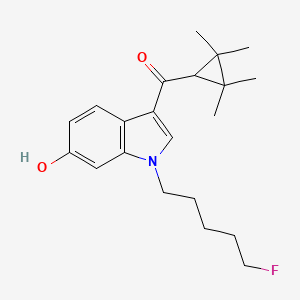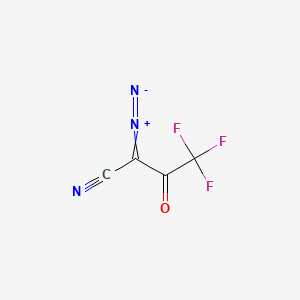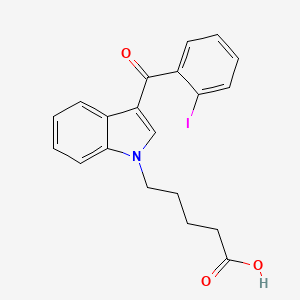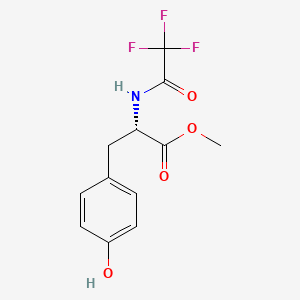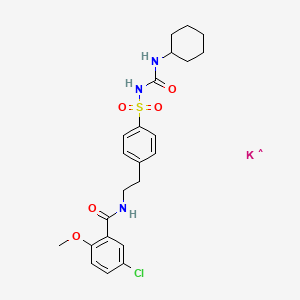
格列本脲(钾盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyburide (potassium salt) is a compound with the molecular formula C23H28ClKN3O5S . It is a potassium salt of Glyburide, which is a second-generation sulfonylurea used to treat patients with diabetes mellitus type II . It is typically given to patients who cannot be managed with the standard first-line therapy, metformin .
Synthesis Analysis
While specific synthesis methods for Glyburide (potassium salt) were not found, studies have shown that the solubility of Glyburide can be improved by forming complexes with other compounds. For instance, one study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with Glyburide, enhancing its solubility and dissolution rate in vitro .
Molecular Structure Analysis
The molecular weight of Glyburide (potassium salt) is 533.1 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Glyburide (potassium salt) has a molecular weight of 533.1 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 8. Its exact mass is 532.1075264 g/mol, and its monoisotopic mass is also 532.1075264 g/mol. The topological polar surface area is 122 Ų .
科学研究应用
Diabetes Management
Glyburide functions by stimulating insulin secretion through the closure of ATP-sensitive potassium channels on pancreatic beta cells . This increases intracellular potassium and calcium ion concentrations, which in turn promotes insulin release. It’s particularly noted for its long duration of action and wide therapeutic index, making it a once-daily medication suitable for type 2 diabetes patients .
Solubility and Bioavailability Enhancement
Research has shown that complexation with hydroxybutenyl-β-cyclodextrin (HBenBCD) can significantly improve the solubility and dissolution rate of glyburide in vitro . This complexation leads to an almost 400-fold increase in glyburide aqueous solubility, which could potentially enhance its bioavailability when administered orally .
Cardiovascular Effects
While not a direct application of glyburide itself, studies on SGLT2 inhibitors, which are used in conjunction with sulfonylureas like glyburide, have shown benefits in cardiac remodeling and myocardial function. They also contribute to a reduction in heart failure mortality, indicating a potential secondary cardiovascular benefit when used alongside glyburide .
Adipocyte Modification
SGLT2 inhibitors, often used in combination with glyburide, have been observed to modify adipocytes and their cytokine production, including adipokines and adiponectin. This modification enhances insulin sensitivity and may delay the onset of diabetes, suggesting a supportive role for glyburide in metabolic syndrome management .
Bone Health Impact
The use of SGLT2 inhibitors with glyburide has been linked to changes in bone mineral deposition and resorption in patients with type 2 diabetes. Although more data is needed, this points to a potential research area concerning the long-term effects of glyburide on bone health .
Neuroprotective Effects
Emerging research suggests that SGLT2 inhibitors may have neuroprotective effects, both directly and indirectly. These effects are thought to be mediated through reductions in oxidative stress, inflammation, and improvements in insulin signaling pathways. Glyburide’s role in these processes could be an area of significant scientific interest .
作用机制
Target of Action
Glyburide, also known as glibenclamide, is a second-generation sulfonylurea used to treat patients with type 2 diabetes mellitus . The primary target of glyburide is the ATP-sensitive potassium channels (K_ATP) on the beta cells of the pancreas . These channels play a crucial role in insulin secretion .
Mode of Action
Glyburide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The increase in intracellular potassium and calcium ion concentrations stimulates insulin secretion .
Biochemical Pathways
The closure of ATP-sensitive potassium channels on beta cells leads to an increase in intracellular potassium and calcium ion concentrations . This triggers the release of insulin, a hormone that regulates the amount of glucose in the blood. Insulin allows cells in the body to take in glucose and use it as a source of energy or store it for future use .
Pharmacokinetics
Glyburide is 50% excreted in the urine and 50% in the feces . It is mainly excreted as the metabolite 4-trans-hydroxyglyburide . The drug’s pharmacokinetics can be described by a two-compartment open model . The distribution of glyburide is affected by its high affinity for serum albumin (99 percent bound), and elimination of the drug is evenly divided between biliary and renal routes .
Result of Action
The primary result of glyburide’s action is the lowering of blood glucose levels. By stimulating insulin secretion, glyburide helps to control the amount of glucose in the blood, thereby managing the symptoms of type 2 diabetes .
Action Environment
The solubility and dissolution rate of glyburide, which are crucial for its bioavailability, can be significantly improved in the presence of hydroxybutenyl-β-cyclodextrin (HBenBCD) . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain substances .
安全和危害
Glyburide is not for treating type 1 diabetes. You should not use glyburide if you are being treated with bosentan, or if you have diabetic ketoacidosis . Monitoring glyburide is also necessary for patients in circumstances that provoke the onset of hypoglycemia, including exercise, lack of eating, and accidental overdosage .
未来方向
According to the 2023 update of the American Diabetes Association Standards of Medical Care in Diabetes, glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .
属性
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNANLGKVVVAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52169-36-5 |
Source


|
| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



